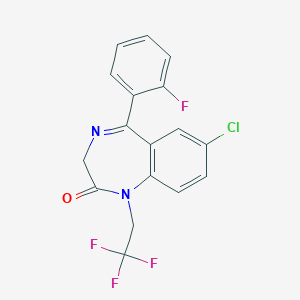

2-Oxoquazepam

説明

特性

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF4N2O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSXBSRGIRSXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197932 | |

| Record name | 2-Oxoquazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49606-44-2 | |

| Record name | 2-Oxoquazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49606-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoquazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049606442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxoquazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOQUAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T62S796K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Oxoquazepam's Mechanism of Action on GABA-A Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Oxoquazepam, an active metabolite of several benzodiazepines including diazepam, functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to a distinct site from the endogenous ligand GABA, this compound enhances the receptor's affinity for GABA.[3][4] This potentiation increases the frequency of chloride channel opening, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron.[4][5] The resulting inhibitory effect on neurotransmission underlies the anxiolytic, sedative, and anticonvulsant properties of this compound class. Notably, this compound displays a preferential affinity for the Type I benzodiazepine recognition site (BZ1), which is primarily associated with GABA-A receptors containing the α1 subunit.[6][7] This guide provides an in-depth analysis of its mechanism, quantitative pharmacological data, and the key experimental protocols used for its characterization.

Core Mechanism of Action at the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride-permeable pore.[8][9] Its activation by GABA, the primary inhibitory neurotransmitter in the central nervous system, is crucial for regulating neuronal excitability.[10][11]

-

Allosteric Binding: this compound does not bind to the same site as GABA (located at the α/β subunit interface). Instead, it binds to the high-affinity benzodiazepine site located at the interface between an α and the γ2 subunit.[4][8] For a GABA-A receptor to be sensitive to classic benzodiazepines, the presence of an α (isoforms 1, 2, 3, or 5) and a γ subunit is required.[4][12]

-

Potentiation of GABAergic Current: Upon binding, this compound induces a conformational change in the receptor that increases the affinity of the GABA binding sites for GABA.[13] This allosteric modulation does not open the channel directly but enhances the effect of GABA that is present.[3] The primary result is an increase in the frequency of channel opening events, as opposed to barbiturates which increase the duration of channel opening.[4]

-

Neuronal Inhibition: The increased frequency of channel opening leads to a greater influx of chloride ions (Cl⁻) into the neuron. This influx causes hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This enhanced inhibition underlies the therapeutic effects of this compound.[12][14]

Signaling Pathway Visualization

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Quantitative Pharmacology

The binding affinity (Ki) and functional potency (EC50) of a modulator are critical parameters in drug development. This compound (also known as nordiazepam or N-desmethyldiazepam) is an active metabolite of diazepam and is further metabolized to oxazepam. The data below includes values for these related, clinically relevant benzodiazepines. This compound is noted for its preferential binding to BZ1 sites, which correspond primarily to α1-containing GABA-A receptors.[6][7]

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| Diazepam | α1β3γ2 | 1.8 | 64.8 (enhancement of GABA) | [13][15] |

| α2β3γ2 | 1.3 | - | [15] | |

| α3β3γ2 | 4.3 | - | [15] | |

| α5β3γ2 | 1.4 | - | [15] | |

| N-Desmethyldiazepam | Mixed | - | (Long half-life metabolite) | [1][16] |

| Oxazepam | Mixed | - | (Active metabolite) | [1] |

Key Experimental Protocols

Characterizing the interaction between this compound and GABA-A receptors involves several key in-vitro techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd, Ki) of a compound for the GABA-A receptor.

Objective: To quantify the affinity of this compound for the benzodiazepine binding site.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold 50 mM Tris-citrate buffer (pH 7.4).[17]

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[17]

-

Wash the resulting pellet by resuspending in fresh buffer and repeating centrifugation. This step is repeated multiple times to remove endogenous GABA.

-

Resuspend the final pellet in buffer and determine the protein concentration (e.g., via Bradford assay). Dilute to a final concentration of 0.2-0.5 mg/mL.[17]

-

-

Binding Reaction:

-

For competition assays, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-flumazenil) and varying concentrations of the unlabeled test compound (this compound).[18]

-

Incubate tubes in a final volume of 0.5 mL on ice or at a specified temperature (e.g., 30°C) for a set duration (e.g., 35-90 minutes) to reach equilibrium.[17][18]

-

Define non-specific binding in a parallel set of tubes containing a high concentration of an unlabeled displacer (e.g., diazepam or clonazepam).[17][18]

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique is used to measure the functional effect of a compound on ion channels expressed in Xenopus oocytes.

Objective: To determine the potency (EC50) and efficacy of this compound in modulating GABA-induced chloride currents.

Methodology:

-

Oocyte Preparation and Injection:

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).[20]

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with 3 M KCl.[21]

-

Clamp the oocyte membrane potential at a holding potential, typically -70 or -80 mV.[19][20]

-

-

Compound Application:

-

Establish a baseline GABA-evoked current by applying a low, sub-maximal concentration of GABA (e.g., the EC5-EC20 concentration).

-

Co-apply the same concentration of GABA along with varying concentrations of this compound.

-

Use an automated perfusion system for rapid and repeatable solution exchange.[20]

-

-

Data Analysis:

-

Measure the peak amplitude of the chloride current elicited by each compound concentration.

-

Normalize the potentiation relative to the control GABA response.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (efficacy).[20]

-

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Whole-Cell Patch-Clamp Electrophysiology

This high-resolution technique allows for detailed characterization of ion channel kinetics in mammalian cells.

Objective: To investigate the effects of this compound on the kinetic properties of GABA-A receptor currents.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T cells).[5]

-

Transiently transfect the cells with plasmids containing the cDNAs for the desired GABA-A receptor subunits.

-

-

Recording Configuration:

-

After 24-48 hours, place a coverslip with adherent cells into a recording chamber on an inverted microscope.

-

Approach a single cell with a glass micropipette filled with an internal solution.

-

Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the entire cell.[22]

-

-

Compound Application and Recording:

-

Data Analysis:

-

Analyze the effects of this compound on various parameters of the GABA-evoked current, such as peak amplitude, activation rate, desensitization rate, and deactivation kinetics.[5] This can reveal insights into how the modulator affects channel gating.

-

References

- 1. What is the mechanism of Nordazepam? [synapse.patsnap.com]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Temazepam? [synapse.patsnap.com]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gamma-Aminobutyric acid and pentobarbital enhance 2-[3H]oxoquazepam binding to type I benzodiazepine recognition sites in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor subtypes: autoradiographic comparison of GABA, benzodiazepine, and convulsant binding sites in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Diazepam - Wikipedia [en.wikipedia.org]

- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 18. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 22. docs.axolbio.com [docs.axolbio.com]

Introduction to Adenosine Receptors

An In-Depth Technical Guide to Adenosine Receptors

Adenosine is a ubiquitous nucleoside that functions as a critical signaling molecule, regulating a wide array of physiological processes.[1][2] Its effects are mediated by four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[3][4] These receptors are distributed throughout the body and are implicated in numerous physiological and pathological functions, including cardiac rhythm, immune function, sleep regulation, and inflammation.[5][6] As such, they represent significant targets for therapeutic intervention in a variety of diseases.[5][7] The four receptor subtypes are coupled to different G proteins, leading to distinct intracellular signaling cascades.[3] A₁ and A₃ receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ), while A₂A and A₂B receptors couple to stimulatory G proteins (Gₛ).[1][8]

Adenosine Receptor Signaling Pathways

A₁ Adenosine Receptor (A₁R) Signaling

The A₁ receptor is predominantly inhibitory and couples to the Gᵢ/ₒ family of G proteins.[3][9] Its activation initiates several key signaling cascades. The most well-characterized pathway involves the inhibition of adenylyl cyclase (AC).[9] The activated Gαᵢ subunit directly binds to and inhibits AC, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequently reduced Protein Kinase A (PKA) activity.[8][9] A₁R activation can also stimulate the phospholipase C (PLC) pathway, increasing inositol triphosphate (IP₃) and diacylglycerol (DAG), which leads to elevated intracellular calcium levels.[10][11] Furthermore, the Gβγ subunits can directly activate G protein-coupled inwardly rectifying K⁺ (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability, and inhibit N-, P-, and Q-type calcium channels.[8][9][10]

A₂A Adenosine Receptor (A₂AR) Signaling

The A₂A receptor is a high-affinity receptor that couples to the Gₛ protein.[8][12] Upon activation by adenosine, the Gαₛ subunit stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP levels.[13][14] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[12][13] The A₂AR signaling pathway plays a significant role in vasodilation, immune response modulation, and neurotransmission.[15][16] In some contexts, A₂A receptor activation can also influence MAPK signaling pathways.[14]

A₂B Adenosine Receptor (A₂BR) Signaling

The A₂B receptor has a lower affinity for adenosine compared to A₂A receptors and is thought to be activated under conditions of high adenosine concentration, such as hypoxia or inflammation.[6][17] It is unique in its ability to couple to both Gₛ and Gₒ proteins.[18] Coupling to Gₛ leads to the canonical activation of adenylyl cyclase and increased cAMP, similar to the A₂A receptor.[12][19] Coupling to Gₒ activates phospholipase C (PLC), resulting in the generation of IP₃ and DAG, which mobilizes intracellular calcium and activates Protein Kinase C (PKC).[18][20] This dual coupling allows the A₂B receptor to mediate a diverse range of cellular responses, including inflammation and angiogenesis.[20]

A₃ Adenosine Receptor (A₃R) Signaling

Similar to the A₁ receptor, the A₃ receptor couples primarily to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][21] A₃R activation can also stimulate the PLC pathway via Gβγ subunits or by coupling to Gₒ proteins, resulting in increased intracellular calcium.[21][22] This receptor is implicated in both pro- and anti-inflammatory processes, as well as cardioprotection and cell proliferation and death, depending on the cellular context.[22][23] Activation of A₃R can also stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38.[21][24]

Quantitative Data: Ligand Binding Affinities

The binding affinity of various ligands to adenosine receptor subtypes is crucial for drug development. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor. The following tables summarize the Kᵢ values for selected adenosine receptor agonists and antagonists.

Table 1: Binding Affinities (Kᵢ, nM) of Selected Adenosine Receptor Agonists

| Compound | A₁ (human) | A₂A (human) | A₂B (human) | A₃ (human) |

|---|---|---|---|---|

| NECA | 13 | 15 | 1100 | 25 |

| Adenosine | 410 | 1300 | >10000 | 280 |

| CGS21680 | 180 | 27 | >100000 | 3800 |

| R-PIA | 1.1 | 180 | 33000 | 300 |

(Data compiled from multiple sources. Note that experimental conditions can vary between studies)

Table 2: Binding Affinities (Kᵢ, nM) of Selected Adenosine Receptor Antagonists

| Compound | A₁ (human) | A₂A (human) | A₂B (human) | A₃ (human) |

|---|---|---|---|---|

| ZM241385 | 110 | 0.4 | 140 | 63 |

| XAC | 0.8 | 6.7 | 110 | 44 |

| DPCPX | 0.45 | 1100 | 15000 | >10000 |

| CPT | 24 | 2200 | 21000 | >10000 |

(Data compiled from multiple sources, including[25]. Note that experimental conditions can vary between studies)

Table 3: Agonist Potency (EC₅₀) in Functional Assays

| Compound | Receptor | Assay Type | EC₅₀ (M) |

|---|---|---|---|

| NECA | A₁ | Gᵢ/Gₒ Activation | 2.19 x 10⁻⁸ |

| NECA | A₂A | cAMP Flux | 2.75 x 10⁻⁸ |

Experimental Protocols

Radioligand Binding Assay

This technique is used to quantify the binding affinity of ligands to receptors. A generalized protocol for adenosine receptors is as follows:

-

Membrane Preparation:

-

Culture cells expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-ZM241385 for A₂A), and varying concentrations of the unlabeled competitor ligand.

-

To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of a non-radiolabeled agonist or antagonist.

-

Incubate the reactions at a specific temperature (e.g., 5°C or room temperature) for a duration sufficient to reach equilibrium.[25]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.

-

Wash the filters quickly with cold buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.[28]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[25][28]

-

Immunohistochemistry (IHC) for Receptor Localization

This method is used to visualize the distribution of adenosine receptors within tissues.

-

Tissue Preparation:

-

Fix the tissue (e.g., brain tissue) by perfusion with a fixative like paraformaldehyde.

-

Embed the fixed tissue in paraffin or freeze for cryosectioning.

-

Cut thin sections (e.g., 5-10 µm) and mount them on microscope slides.

-

-

Antigen Retrieval and Blocking:

-

Deparaffinize and rehydrate the sections if using paraffin-embedded tissue.[29]

-

Perform antigen retrieval to unmask the receptor epitope, often by heating the slides in a citrate or EDTA buffer.[29]

-

Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., normal serum or bovine serum albumin).[29]

-

-

Antibody Incubation:

-

Incubate the sections with a primary antibody specific to the adenosine receptor subtype of interest overnight at 4°C.[29]

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a labeled secondary antibody that binds to the primary antibody. The label can be an enzyme (like HRP) or a fluorophore.

-

-

Detection and Visualization:

-

If using an enzyme-labeled secondary antibody, add a substrate that produces a colored precipitate.

-

Counterstain the sections with a nuclear stain like hematoxylin or DAPI to visualize cell nuclei.

-

Dehydrate the sections and mount with a coverslip for microscopic analysis.[29]

-

Experimental Workflow Visualization

Bioluminescence Resonance Energy Transfer (BRET) Workflow

BRET is a powerful technique used to study receptor-receptor interactions, such as the formation of adenosine receptor heteromers.[30]

References

- 1. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Adenosine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Adenosine receptor agonists: from basic medicinal chemistry to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 11. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 20. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 23. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 26. innoprot.com [innoprot.com]

- 27. innoprot.com [innoprot.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

Pharmacological Profile of 2-Oxoquazepam in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological profile of 2-Oxoquazepam, a principal active metabolite of the benzodiazepine hypnotic, Quazepam. This compound exerts its effects in the central nervous system (CNS) primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, demonstrating a notable selectivity for the BZ1 receptor subtype, which is rich in the α1 subunit. This document synthesizes available quantitative data on its receptor binding affinity and pharmacokinetics, details relevant experimental methodologies, and provides visual representations of its mechanism of action and common experimental workflows to support further research and development.

Introduction

This compound is a significant metabolite of Quazepam, a trifluoroethyl-substituted benzodiazepine used in the treatment of insomnia.[1] Following administration, Quazepam is extensively metabolized in the liver, yielding active metabolites, including this compound and N-desalkyl-2-oxoquazepam, all of which contribute to the overall CNS depressant effects.[1] The pharmacological activity of this compound is of particular interest due to its high affinity and selectivity for a specific subtype of the GABA-A receptor, suggesting a potentially more targeted therapeutic effect compared to non-selective benzodiazepines.[2]

Mechanism of Action

Like other benzodiazepines, this compound's primary mechanism of action is the enhancement of GABAergic neurotransmission. It binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[3] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to an influx of chloride ions.[3] The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing sedative, hypnotic, and anxiolytic effects.[2]

A key feature of this compound is its preferential binding to the BZ1 (or ω1) receptor subtype of the GABA-A receptor.[2][4] These receptors are predominantly composed of the α1 subunit and are highly concentrated in brain regions associated with sedation, such as the cerebellum, substantia nigra, and lamina IV of the cerebral cortex.[4][5] This selectivity is thought to contribute to its potent hypnotic effects with a potentially reduced side effect profile compared to benzodiazepines that bind non-selectively to BZ1 (α1-containing) and BZ2 (α2, α3, α5-containing) receptors.[2][5]

Signaling Pathway of this compound at the GABA-A Receptor

Pharmacodynamic Profile

The pharmacodynamic properties of this compound are characterized by its binding affinity for GABA-A receptor subtypes.

Table 1: GABA-A Receptor Subtype Binding Affinity of this compound

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile | Reference |

| This compound | BZ1 (α1-containing) | High Affinity (Specific values not cited) | Selective for BZ1 over BZ2 | [2][6] |

| BZ2 (α2, α3, α5-containing) | Low Affinity (Specific values not cited) | [2][6] |

Note: While the literature consistently reports high selectivity of this compound for the BZ1 receptor subtype, specific Ki values for each alpha subunit variant were not available in the reviewed sources. The selectivity is demonstrated through competition binding assays showing a greater than 20-fold difference in affinity between two populations of benzodiazepine binding sites in the rat cortex.[6]

Pharmacokinetic Profile

This compound is a long-acting metabolite, which contributes significantly to the sustained effects of its parent compound, Quazepam.

Table 2: Pharmacokinetic Parameters of this compound and Parent Compound Quazepam

| Parameter | This compound | Quazepam (Parent) | Reference |

| Elimination Half-life (t½) | ~39 hours | ~39 hours | [1] |

| Time to Peak Plasma Conc. (Tmax) | N/A (Metabolite) | ~2 hours | [1] |

| Protein Binding | >95% | >95% | [1] |

| Bioavailability | N/A (Metabolite) | Data not available | |

| Volume of Distribution (Vd) | Data not available | Data not available | |

| Clearance (CL) | Data not available | Data not available |

Note: Pharmacokinetic data for this compound is often reported in conjunction with its parent compound, Quazepam. "N/A" indicates that the parameter is not applicable as it is a metabolite. "Data not available" indicates that the information was not found in the reviewed literature.

Experimental Protocols

The characterization of the pharmacological profile of this compound involves a range of in vitro and in vivo assays.

Radioligand Binding Assay (In Vitro)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

-

Tissue Preparation:

-

Homogenize brain tissue (e.g., rat cortex for a mix of BZ1/BZ2 sites, cerebellum for predominantly BZ1 sites) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration (e.g., 100-200 µ g/assay tube).

-

-

Competition Binding Assay:

-

Incubate the prepared membranes with a constant concentration of a radioligand that binds to the benzodiazepine site (e.g., [³H]Flunitrazepam or the BZ1-selective [³H]this compound).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Total binding is measured in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive benzodiazepine (e.g., Diazepam).

-

Incubate the mixture at a specific temperature (e.g., 4°C or 30°C) for a set duration (e.g., 35 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Elevated Plus Maze (EPM) Test (In Vivo)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic effects of drugs.

Objective: To evaluate the anxiolytic effects of this compound in rodents.

Methodology:

-

Apparatus:

-

A plus-shaped maze elevated above the floor (e.g., 50 cm).

-

Two opposite arms are open, and two opposite arms are enclosed by high walls.

-

The maze is typically made of a non-reflective material and placed in a dimly lit, quiet room.

-

-

Animal Handling and Habituation:

-

House the animals (e.g., mice or rats) under standard laboratory conditions with a 12-hour light/dark cycle.

-

Handle the animals for several days before the test to reduce stress.

-

On the day of the test, allow the animals to habituate to the testing room for at least 30-60 minutes before the experiment begins.

-

-

Drug Administration:

-

Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

-

-

Test Procedure:

-

Place the animal in the center of the maze, facing one of the enclosed arms.

-

Allow the animal to explore the maze freely for a fixed period (typically 5 minutes).

-

Record the session using an overhead video camera for later analysis.

-

-

Data Collection and Analysis:

-

Use automated tracking software or manual scoring to measure the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group, without a significant change in total locomotor activity.

-

Experimental Workflow for CNS Drug Characterization

Conclusion

This compound is a pharmacologically active metabolite of Quazepam that exhibits a distinct profile as a positive allosteric modulator of the GABA-A receptor. Its selectivity for the BZ1 receptor subtype provides a basis for its potent hypnotic effects. The long elimination half-life of this compound contributes to the sustained therapeutic action of its parent drug. While the qualitative aspects of its pharmacology are well-documented, further research to quantify its binding affinities at specific α-subunit-containing GABA-A receptors would provide a more complete understanding of its structure-activity relationship and therapeutic potential. The experimental protocols and workflows detailed in this guide offer a framework for such continued investigation by researchers and drug development professionals in the field of CNS pharmacology.

References

- 1. DailyMed - QUAZEPAM tablet [dailymed.nlm.nih.gov]

- 2. Relative affinity of quazepam for type-1 benzodiazepine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Use of the selective benzodiazepine-1 (BZ-1) ligand [3H]2-oxo-quazepam (SCH 15-725) to localize BZ-1 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]

- 6. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-Oxoquazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxoquazepam (Sch 15725), a principal active metabolite of the benzodiazepine hypnotic, quazepam.[1][2] The document details its chemical properties, plausible synthetic routes, metabolic pathways, and analytical methodologies. Quantitative data are presented in structured tables for clarity, and key experimental protocols are outlined. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound is a benzodiazepine derivative and one of the major pharmacologically active metabolites of quazepam, which is marketed under the brand name Doral.[1][2][3] Its chemical name is 7-Chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one.[1] Like other benzodiazepines, its therapeutic effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] Notably, this compound exhibits a preferential affinity for the BZ1 (ω1) subtype of the benzodiazepine receptor, which is associated with sedative and hypnotic effects.[3][6] This document serves as a technical resource, consolidating key information on its synthesis and chemical characteristics.

Chemical Properties

This compound is a white to off-white crystalline powder.[7] Its core structure consists of a benzene ring fused to a diazepine ring, a characteristic feature of benzodiazepines.[8]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 7-Chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | [1] |

| Molecular Formula | C₁₇H₁₁ClF₄N₂O | [1][9] |

| Molar Mass | 370.73 g·mol⁻¹ | [2][9] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Soluble in alcohol, insoluble in water | [7] |

| CAS Number | 49606-44-2 | [1] |

| PubChem CID | 93250 | [1][10] |

Chemical Reactivity and Stability

Hydrolysis: this compound is susceptible to hydrolysis under alkaline conditions. In a sodium hydroxide solution, it undergoes a rate-determining, ring-opening reaction. This process involves a rapidly established acid-base equilibrium followed by the cleavage of the diazepine ring, forming the sodium salt of 2-(N-2,2,2-trifluoroethyl)amino-5-chloro-alpha-(2'-fluorophenylbenzylidene)glycine.[11]

The kinetics of this hydrolysis in an acetonitrile/water mixture (1:1, v/v) at 25°C have been studied, with the following thermodynamic parameters reported:

-

Energy of Activation (Ea): 14.4 kcal/mol[11]

-

Enthalpy of Activation (ΔH++): 13.8 kcal/mol[11]

-

Entropy of Activation (ΔS++): -31.2 cal/K/mol[11]

-

Gibbs Free Energy of Activation (ΔG++): 23.1 kcal/mol[11]

Synthesis of this compound

While this compound is primarily known as a metabolite, its chemical synthesis is crucial for producing reference standards for analytical and pharmacological studies. The synthesis of 1,4-benzodiazepines typically originates from corresponding 2-aminobenzophenone precursors.[12] A plausible synthetic pathway for this compound would involve the initial formation of the core benzodiazepine ring, followed by the introduction of the trifluoroethyl group.

A general workflow for the synthesis is depicted below. This pathway represents a common strategy for constructing the 1,4-benzodiazepine skeleton.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of a 1,4-benzodiazepin-2-one, which can be adapted for this compound.

Step 1: Acylation of 2-Amino-5-chloro-2'-fluorobenzophenone

-

Dissolve 2-amino-5-chloro-2'-fluorobenzophenone in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of bromoacetyl bromide in the same solvent. A base such as pyridine is used to neutralize the HBr formed.

-

Allow the reaction mixture to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(bromoacetamido)-5-chloro-2'-fluorobenzophenone.

Step 2: Cyclization to form the Benzodiazepine Ring

-

Dissolve the crude product from Step 1 in a solvent capable of dissolving ammonia, such as methanol or THF.

-

Bubble anhydrous ammonia gas through the solution or use a solution of ammonia in methanol. The reaction is typically carried out at room temperature or with gentle heating.

-

The ammonia displaces the bromide, and the resulting primary amine undergoes spontaneous intramolecular cyclization to form the seven-membered benzodiazepine ring.

-

Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.

-

Purify the resulting solid, N-Desalkyl-2-oxoquazepam, by recrystallization or column chromatography.

Step 3: N-Alkylation with 2,2,2-Trifluoroethyl Iodide

-

Dissolve the N-Desalkyl-2-oxoquazepam from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.

-

Add 2,2,2-trifluoroethyl iodide to the suspension.

-

Heat the reaction mixture (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Pharmacology and Metabolism

Mechanism of Action

This compound, like its parent drug quazepam, functions as a positive allosteric modulator of the GABA-A receptor.[5] Its binding to the benzodiazepine site on the receptor enhances the effect of GABA, increasing the frequency of chloride channel opening.[4][13] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in sedative and hypnotic effects.[4][14]

Caption: GABA-A receptor signaling pathway modulated by this compound.

Pharmacokinetics and Metabolism

Quazepam is rapidly and extensively metabolized in the liver, primarily forming two active metabolites: this compound and N-desalkyl-2-oxoquazepam.[3][7] this compound itself is further metabolized, primarily through hydroxylation to 3-Hydroxy-2-oxoquazepam, which is then conjugated with glucuronic acid for excretion.[7]

The pharmacokinetic parameters for quazepam and its metabolites after multiple doses are summarized in Table 2.

| Compound | Elimination Half-life (t½) | Time to Reach Steady State | Reference |

| Quazepam | ~41 hours | ~7 days | [15] |

| This compound | ~43 hours | ~7 days | [15] |

| N-Desalkyl-2-oxoquazepam | ~75 hours | ~13 days | [15] |

The metabolic conversion of quazepam is illustrated in the following diagram.

Caption: Metabolic pathway of Quazepam and this compound.

Analytical Methodologies

The quantification of this compound, particularly in biological matrices like plasma, is essential for pharmacokinetic and forensic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol: Quantification in Plasma via HPLC

A reverse-phase HPLC method for the simultaneous quantification of quazepam and its metabolites, including this compound, has been described.[16]

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a solid-phase extraction (SPE) cartridge.

-

Load 1 mL of plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with a suitable solvent (e.g., methanol).

-

Evaporate the methanolic extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

2. Chromatographic Conditions A summary of typical HPLC conditions is provided in Table 3.

| Parameter | Description |

| Column | Reverse-phase C8 or C18 column |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run under isocratic or gradient conditions. |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 50 µL |

| Detection | UV detector at a specified wavelength (e.g., 309 nm)[17] or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[18] |

| Run Time | Approximately 20 minutes[16] |

3. Method Performance

-

Sensitivity: A sensitivity of 1 ng/mL for this compound in plasma can be achieved.[16]

-

Recovery: Analytical recovery from plasma typically ranges from 87% to 96%.[16]

-

Precision: Within-day and day-to-day coefficients of variation are generally below 8% and 12%, respectively.[16]

Conclusion

This compound is a pharmacologically significant metabolite of quazepam, contributing substantially to its long-acting hypnotic effects. Its chemical properties, including its susceptibility to alkaline hydrolysis and its preferential binding to BZ1 receptors, are well-characterized. While its primary origin in vivo is through metabolism, established principles of benzodiazepine chemistry allow for its de novo synthesis for research purposes. Robust analytical methods, such as HPLC, enable its precise quantification in biological fluids, facilitating further research in pharmacology, toxicology, and clinical drug development. This guide provides a foundational resource for professionals engaged in the study of this important benzodiazepine derivative.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Quazepam - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Quazepam? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quazepam: Uses, Side Effects & Dosage | Healio [healio.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C17H11ClF4N2O | CID 93250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydrolysis of this compound in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 13. What is the mechanism of Oxazepam? [synapse.patsnap.com]

- 14. ClinPGx [clinpgx.org]

- 15. Multiple-dose quazepam kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liquid chromatographic assay and pharmacokinetics of quazepam and its metabolites following sublingual administration of quazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dspace.library.uu.nl [dspace.library.uu.nl]

2-Oxoquazepam: A Major Metabolite of Quazepam - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quazepam, a long-acting benzodiazepine, is primarily prescribed for the management of insomnia. Its therapeutic and residual effects are significantly influenced by its metabolic fate. The biotransformation of Quazepam leads to the formation of several pharmacologically active metabolites, with 2-Oxoquazepam being one of the most prominent. Understanding the pharmacokinetics, metabolic pathways, and analytical quantification of this compound is crucial for a comprehensive evaluation of Quazepam's clinical profile, including its efficacy and potential for adverse effects. This technical guide provides an in-depth overview of this compound as a major metabolite of Quazepam, focusing on its formation, pharmacokinetic properties, and detailed methodologies for its quantification in biological matrices.

Metabolism of Quazepam and Formation of this compound

Quazepam is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The initial and major metabolic step is the conversion of Quazepam to this compound. This reaction involves the replacement of the sulfur atom at the 2-position of the benzodiazepine ring with an oxygen atom. Subsequently, this compound is further metabolized to other active compounds, including N-desalkyl-2-oxoquazepam and 3-hydroxy-2-oxoquazepam.

The primary enzymes responsible for the metabolism of Quazepam to this compound are CYP3A4 and CYP2C9. The activity of these enzymes can be influenced by genetic polymorphisms, potentially leading to inter-individual variability in the rate of Quazepam metabolism and the plasma concentrations of its metabolites.

Metabolic Pathway of Quazepam

Caption: Metabolic pathway of Quazepam to its major metabolites.

Pharmacokinetics of Quazepam and this compound

Both Quazepam and its major metabolite, this compound, are pharmacologically active and contribute to the overall clinical effects. They exhibit long elimination half-lives, which contributes to the sustained therapeutic action of Quazepam but also to the potential for carry-over effects such as daytime sedation.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Quazepam and this compound from clinical studies.

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Study Population | Reference |

| Quazepam | 15 mg single dose | ~20 | ~2 | 39 | Healthy Adults | |

| 20 mg single dose (CYP2C19 EMs) | 34.5 ± 16.6 | - | - | Healthy Japanese Volunteers | ||

| 20 mg single dose (CYP2C19 PMs) | 66.2 ± 19.2 | - | - | Healthy Japanese Volunteers | ||

| This compound | 15 mg single dose | - | - | 40 | Healthy Adults | |

| 15 mg daily for 14 days | - | - | 43 | Normal Subjects |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; EMs: Extensive metabolizers; PMs: Poor metabolizers.

Experimental Protocols for Quantification

Accurate quantification of Quazepam and this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The following sections provide a detailed methodology for their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting and concentrating benzodiazepines from biological matrices like plasma or whole blood.

Materials:

-

SPE cartridges (e.g., Oasis HLB or strong cation exchange)

-

Whole blood or plasma samples

-

Internal standard solution (e.g., deuterated analogs of the analytes)

-

Conditioning solvents (e.g., methanol)

-

Wash solutions (e.g., water, hexane, or a weak organic solvent mixture)

-

Elution solvent (e.g., ethyl acetate with a small percentage of ammonium hydroxide)

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase)

Protocol:

-

Sample Pre-treatment: To 1 mL of plasma or whole blood, add the internal standard solution. For whole blood, a dilution with a buffer (e.g., 100 mM sodium acetate, pH 4.5) may be necessary, followed by vortexing and sonication.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water or an appropriate buffer.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a sequence of solvents to remove interfering substances. This typically includes a polar wash (e.g., water or a weak buffer) followed by a non-polar wash (e.g., hexane).

-

Elution: Elute the analytes from the cartridge using an appropriate solvent mixture, such as ethyl acetate:ammonium hydroxide (98:2 v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 EC-C18).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Quazepam, this compound, and the internal standard need to be optimized. For example:

-

Quazepam: [M+H]+ → fragment ions

-

This compound: [M+H]+ → fragment ions

-

Internal Standard: [M+H]+ → fragment ions

-

Data Analysis:

-

Quantification is performed by constructing a calibration curve using the peak area ratios of the analytes to the internal standard versus the concentration of the calibrators.

Experimental Workflow

Caption: Experimental workflow for the quantification of Quazepam and its metabolites.

Influence of Genetic Polymorphisms

The metabolism of Quazepam is dependent on CYP2C9 and CYP3A4 enzymes. Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual differences in metabolic activity. For instance, individuals who are "poor metabolizers" for CYP2C19 (which can also play a role in benzodiazepine metabolism) have been shown to have significantly higher plasma concentrations of Quazepam compared to "extensive metabolizers" after a single oral dose. This variability can impact both the therapeutic efficacy and the side-effect profile of the drug. Therefore, genotyping for relevant CYP polymorphisms may be a valuable tool in personalizing Quazepam therapy.

Logical Relationship of Genetic Polymorphisms and Metabolism

Caption: Influence of CYP450 genetic polymorphisms on Quazepam metabolism.

Conclusion

This compound is a major and pharmacologically active metabolite of Quazepam. Its formation, primarily mediated by CYP3A4 and CYP2C9, and its pharmacokinetic profile are integral to the overall clinical effects of the parent drug. The long half-lives of both Quazepam and this compound contribute to sustained hypnotic efficacy but also to the potential for next-day residual effects. The detailed experimental protocols provided in this guide for the quantification of these compounds using SPE and LC-MS/MS offer a robust framework for researchers in pharmacology, toxicology, and drug development. Furthermore, the consideration of genetic polymorphisms in metabolizing enzymes is crucial for understanding the inter-individual variability in response to Quazepam and for moving towards a more personalized approach to its clinical use.

In-Vitro Binding Affinity of 2-Oxoquazepam to Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in-vitro binding affinity of 2-Oxoquazepam, a principal active metabolite of the benzodiazepine Quazepam, to benzodiazepine receptors. The document synthesizes key findings from seminal research, focusing on quantitative data, experimental methodologies, and the logical frameworks of the conducted experiments.

Executive Summary

This compound has demonstrated a notable selectivity for the Type I benzodiazepine receptor subtype, also known as the BZ1 receptor. In-vitro studies, primarily utilizing competitive radioligand binding assays with synaptic membranes from rat and human brains, have revealed that this compound can distinguish between two distinct benzodiazepine binding site populations within the rat cerebral cortex. This differentiation is characterized by a significant, greater than 20-fold difference in binding affinity. In contrast, in the cerebellum, a region rich in BZ1 receptors, this compound appears to bind to a single population of sites. These findings underscore the utility of this compound and its tritiated form, [³H]-2-Oxoquazepam, as valuable tools for the selective study of the BZ1 receptor subtype.

Data Presentation: In-Vitro Binding Affinity of this compound

The following table summarizes the key in-vitro binding characteristics of this compound to benzodiazepine receptors as determined by competitive binding assays against [³H]flunitrazepam.

| Tissue Source | Receptor Population | Ligand | Affinity (Ki) | Reference |

| Rat Cerebral Cortex | High-Affinity Site (putative BZ1) | This compound | Not explicitly quantified | [1] |

| Rat Cerebral Cortex | Low-Affinity Site (putative BZ2) | This compound | >20-fold lower than high-affinity site | [1] |

| Rat Cerebellum | Single Population (predominantly BZ1) | This compound | Single site binding observed | [1] |

| Human Brain | Type I Recognition Sites | [³H]-2-Oxoquazepam | High Affinity | [2] |

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, synthesized from established protocols for benzodiazepine receptor binding and specific details from studies on this compound.[1][2][3]

Preparation of Synaptic Membranes

-

Tissue Source: Whole brains (excluding cerebellum for mixed receptor population studies, or cerebellum for BZ1-specific studies) from male Wistar-derived rats are utilized.[3] For human studies, post-mortem brain tissue (e.g., cerebral cortex) is used.[2]

-

Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation to pellet the crude synaptic membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous inhibitors.

-

Resuspension: The final membrane pellet is resuspended in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4) to a specific protein concentration, determined by a standard protein assay.[3]

Competitive Radioligand Binding Assay

-

Assay Components:

-

Radioligand: [³H]flunitrazepam (a non-selective benzodiazepine receptor ligand) or [³H]-2-Oxoquazepam (a BZ1-selective ligand) at a final concentration typically near its Kd value (e.g., 1 nM for [³H]flunitrazepam).[1][3]

-

Test Ligand: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine, such as Diazepam (e.g., 10 µM), is used to determine non-specific binding.[3]

-

Membrane Preparation: Aliquots of the prepared synaptic membranes.

-

Incubation Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH.

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis

-

Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of the unlabeled competitor).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki), which represents the affinity of this compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified model of the GABA-A receptor showing the distinct binding sites for GABA and benzodiazepines like this compound.

Caption: Experimental workflow for a competitive radioligand binding assay to determine the affinity of this compound.

References

- 1. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of 3H-2-oxo-quazepam binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Discovery and History of Sch 15725 (2-Oxoquazepam): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 15725, chemically known as 2-Oxoquazepam, is a notable benzodiazepine derivative primarily recognized as the major active metabolite of the hypnotic drug Quazepam (marketed as Doral®). Developed by Schering Corporation in the 1970s during their extensive research into novel benzodiazepines, this compound has garnered scientific interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to Sch 15725. It details its pharmacological actions, particularly its preferential affinity for the BZ1 (type I) benzodiazepine receptor subtype, and summarizes its pharmacokinetic properties. This document consolidates available quantitative data into structured tables and outlines the experimental methodologies employed in its characterization. Furthermore, it presents visual representations of its metabolic pathway, experimental workflows for its study, and its mechanism of action through Graphviz diagrams, offering a thorough resource for professionals in the field of drug discovery and development.

Introduction and Discovery

The history of Sch 15725 is intrinsically linked to the development of its parent compound, Quazepam. Schering Corporation's research in the 1970s aimed at discovering novel benzodiazepines with improved therapeutic profiles led to the synthesis and patenting of Quazepam in 1970, which later received medical approval in 1985. During the preclinical and clinical development of Quazepam, extensive metabolic studies were conducted to understand its biotransformation. These investigations identified this compound (designated Sch 15725) as a principal and pharmacologically active metabolite.

While not developed as a standalone therapeutic agent, the distinct properties of Sch 15725, particularly its receptor selectivity, led to its use as a valuable research tool. The synthesis of a tritiated form, [3H]2-oxo-quazepam, proved instrumental in the autoradiographic localization and characterization of the BZ-1 receptor subtype in the brain.

Chemical Properties

| Property | Value |

| IUPAC Name | 7-Chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Synonyms | This compound, Sch 15725 |

| Molecular Formula | C₁₇H₁₁ClF₄N₂O |

| Molecular Weight | 370.73 g/mol |

| CAS Number | 49606-44-2 |

Pharmacology

Mechanism of Action

Like other benzodiazepines, this compound exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, an allosteric site distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

Diagram: GABA-A Receptor Signaling Pathway

Caption: Mechanism of action of this compound at the GABA-A receptor.

Receptor Selectivity

A key pharmacological feature of this compound is its preferential binding affinity for the BZ1 (or Type I) benzodiazepine receptor subtype, which is characterized by the presence of the α1 subunit in the GABA-A receptor complex. This selectivity is thought to contribute to its hypnotic effects with potentially fewer anxiolytic and muscle relaxant properties compared to non-selective benzodiazepines.

Table: Binding Affinity of this compound for Benzodiazepine Receptor Subtypes

| Receptor Subtype | Relative Binding Affinity | Associated Pharmacological Effect |

| BZ1 (Type I) (α1-containing) | High | Sedative, Hypnotic, Amnestic |

| BZ2 (Type II) (α2, α3, α5-containing) | Lower | Anxiolytic, Myorelaxant |

Pharmacokinetics

This compound appears rapidly in the systemic circulation following the oral administration of Quazepam due to extensive first-pass metabolism of the parent drug.

Table: Pharmacokinetic Parameters of this compound in Humans (as a metabolite of Quazepam)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~2 hours | [1] |

| Elimination Half-Life (t₁/₂) | ~39-43 hours | [1][2] |

| Plasma Protein Binding | >95% | [1] |

Metabolism

This compound is the product of the metabolic conversion of Quazepam, where the sulfur atom at the 2-position of the benzodiazepine ring is replaced by an oxygen atom. It is further metabolized, primarily through N-dealkylation to form N-desalkyl-2-oxoquazepam, which also possesses pharmacological activity.

Diagram: Metabolic Pathway of Quazepam

Caption: Metabolic conversion of Quazepam to its active metabolites.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to GABA-A receptors.

-

Membrane Preparation:

-

Whole brains from rodents (e.g., rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the GABA-A receptors.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam or, more specifically, [³H]2-oxo-quazepam) is incubated with the prepared brain membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining GABA-A receptor binding affinity.

Electrophysiological Assay for Functional Activity

This protocol describes a general method to assess the functional activity of this compound at GABA-A receptors expressed in Xenopus oocytes.

-

Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

The oocytes are injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).

-

The injected oocytes are incubated for several days to allow for receptor expression on the cell membrane.

-

-

Two-Electrode Voltage Clamp:

-

An oocyte expressing the GABA-A receptors is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The membrane potential of the oocyte is clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

The oocyte is perfused with a control solution.

-

A solution containing a submaximal concentration of GABA is applied to elicit a baseline chloride current.

-

A solution containing the same concentration of GABA plus the test compound (this compound) at various concentrations is then applied.

-

The potentiation of the GABA-induced current by the test compound is measured.

-

-

Data Analysis:

-

The increase in current amplitude in the presence of the test compound is quantified.

-

A concentration-response curve is generated, and the concentration of the test compound that produces 50% of the maximal potentiation (EC₅₀) is determined.

-

Conclusion

Sch 15725 (this compound) represents a significant molecule in the history of benzodiazepine research. Although its discovery was a consequence of the metabolic studies of its parent drug, Quazepam, its distinct pharmacological profile, characterized by a preferential affinity for the BZ1 receptor subtype, has made it a valuable tool for neuropharmacological research. This technical guide has consolidated the available information on its history, chemical properties, pharmacology, and the experimental methods used for its characterization. While a dedicated development history and comprehensive quantitative data on its interaction with all GABA-A receptor subtypes are not fully available, the information presented here provides a solid foundation for researchers and scientists working in the field of CNS drug discovery. Further investigation into its synthesis and a more detailed characterization of its receptor subtype selectivity could provide deeper insights into the structure-activity relationships of benzodiazepines and aid in the design of more selective and safer therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary metabolic pathways of 2-Oxoquazepam, a major active metabolite of the benzodiazepine, quazepam. The document elucidates the core biotransformation routes, the key enzymes involved, and presents available quantitative data. Detailed experimental methodologies for studying the metabolism of this compound are outlined, providing a framework for researchers in drug development and metabolism. Visual diagrams generated using Graphviz are included to illustrate the metabolic cascade and a typical experimental workflow.

Introduction

This compound is a significant, pharmacologically active metabolite of the hypnotic benzodiazepine, quazepam.[1][2] Understanding its metabolic fate is crucial for a complete characterization of the pharmacokinetics and pharmacodynamics of quazepam, as well as for assessing potential drug-drug interactions. This guide details the principal phase I metabolic pathways of this compound, which are N-desalkylation and 3-hydroxylation, and the subsequent phase II glucuronidation of the hydroxylated metabolite.

Primary Metabolic Pathways

The metabolism of this compound is primarily hepatic and involves two main oxidative pathways, followed by conjugation.

Phase I Metabolism

-

N-desalkylation: This pathway involves the removal of the N-trifluoroethyl group to form N-desalkyl-2-oxoquazepam (DOQ) . This metabolite is also pharmacologically active.[1]

-

3-Hydroxylation: This reaction introduces a hydroxyl group at the 3-position of the benzodiazepine ring, resulting in the formation of 3-hydroxy-2-oxoquazepam (HOQ) .[1]

Phase II Metabolism

The primary phase II metabolic route for the hydroxylated metabolite of this compound is glucuronidation.

-

Glucuronidation: The 3-hydroxy-2-oxoquazepam (HOQ) metabolite undergoes conjugation with glucuronic acid to form a glucuronide conjugate, which is more water-soluble and readily excreted.[3]

Key Metabolizing Enzymes

The biotransformation of this compound is predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system.

-